molecular formula C8H11NO2S B240924 N-(3-methylphenyl)methanesulfonamide

N-(3-methylphenyl)methanesulfonamide

Cat. No.: B240924
M. Wt: 185.25 g/mol
InChI Key: PGLRFAILADPRIX-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)methanesulfonamide (C₈H₁₁NO₂S) is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a meta-methyl-substituted phenyl ring. It serves as a key intermediate in pharmaceutical synthesis and materials science due to its versatile hydrogen-bonding capacity and structural rigidity . Computational studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level have elucidated its molecular conformation, vibrational modes, and NMR chemical shifts, confirming a planar geometry stabilized by intramolecular hydrogen bonds .

Properties

IUPAC Name

N-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-7-4-3-5-8(6-7)9-12(2,10)11/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLRFAILADPRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Isomeric Comparisons: N-(2-Methylphenyl)methanesulfonamide

The ortho-methyl isomer, N-(2-methylphenyl)methanesulfonamide, exhibits distinct structural and spectroscopic differences due to steric hindrance between the methyl and sulfonamide groups. Key findings include:

  • Vibrational Spectra : The ortho isomer shows a 15 cm⁻¹ red shift in the S=O asymmetric stretching mode compared to the meta isomer, attributed to reduced resonance stabilization .
  • NMR Shifts : In DMSO, the NH proton of the meta isomer resonates at δ 7.28 ppm, whereas the ortho isomer appears at δ 7.52 ppm due to stronger hydrogen bonding in the latter .
  • Thermodynamic Stability : The meta isomer is energetically favored by 2.3 kcal/mol, as steric clashes in the ortho isomer destabilize the conformation .

Table 1 : Vibrational and NMR Comparison of Isomers

Property N-(3-Methylphenyl) N-(2-Methylphenyl)
S=O Asymmetric Stretch (cm⁻¹) 1325 1310
¹H NMR (NH, DMSO, ppm) 7.28 7.52
Relative Energy (kcal/mol) 0.0 +2.3

Substituent Effects: Halogenated Derivatives

Substitution of the methyl group with halogens (Cl, F) alters electronic and solid-state properties:

  • N-(4-Chlorophenyl)methanesulfonamide : The electron-withdrawing Cl group increases the S=O bond polarity, raising the asymmetric stretch to 1340 cm⁻¹. Crystal packing reveals C–H···O interactions with a shorter H-bond distance (2.05 Å) compared to the methyl analogue (2.12 Å) .
  • N-(4-Fluorophenyl)methanesulfonamide : Fluorine’s electronegativity enhances molecular dipole moments, leading to tighter crystal packing (density = 1.52 g/cm³ vs. 1.47 g/cm³ for the methyl derivative) .

Table 2 : Substituent Impact on Key Properties

Compound S=O Stretch (cm⁻¹) Crystal Density (g/cm³) H-bond Distance (Å)
N-(3-Methylphenyl) 1325 1.47 2.12
N-(4-Chlorophenyl) 1340 1.55 2.05
N-(4-Fluorophenyl) 1338 1.52 2.08

Pharmacokinetic Analogues: Methylsulfonamide-Containing Drugs

Methylsulfonamide groups are known to enhance metabolic stability. For example:

  • Compound 31 (N-(3-Fluoro-5-methylphenyl) derivative): Exhibits a 40% longer plasma half-life (t₁/₂ = 8.2 h) than its acetamide counterpart (t₁/₂ = 4.7 h) due to reduced cytochrome P450-mediated oxidation .

Computational and Experimental Validation

DFT studies using the B3LYP functional accurately predict vibrational and NMR properties of N-(3-methylphenyl)methanesulfonamide, with deviations <2% from experimental data . The GIAO method reliably calculates ¹³C NMR shifts (e.g., C–SO₂ at δ 44.5 predicted vs. δ 45.1 observed) .

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